![molecular formula C9H15O7P2-3 B12563894 [7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate CAS No. 192512-68-8](/img/structure/B12563894.png)
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate is a phosphorus-containing compound with a complex structureThis compound is characterized by the presence of a phosphoryl group attached to a methylocta-dienoxy moiety, which contributes to its reactivity and versatility in chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate typically involves the reaction of 7-methylocta-2,6-dienol with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as pyridine. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is then subjected to rigorous quality control measures to ensure its purity and efficacy .
化学反应分析
Types of Reactions
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes .
作用机制
The mechanism of action of [7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
Phosphoric acid: A simpler phosphorus-containing compound with similar reactivity.
Phosphine oxides: Compounds with a phosphoryl group attached to an organic moiety.
Organophosphates: A broad class of compounds containing phosphorus, often used in agriculture and industry.
Uniqueness
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
192512-68-8 |
|---|---|
分子式 |
C9H15O7P2-3 |
分子量 |
297.16 g/mol |
IUPAC 名称 |
[7-methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C9H18O7P2/c1-9(2)7-5-3-4-6-8-15-18(13,14)16-17(10,11)12/h4,6-7H,3,5,8H2,1-2H3,(H,13,14)(H2,10,11,12)/p-3 |
InChI 键 |
YJTQQQQPZUKKGG-UHFFFAOYSA-K |
规范 SMILES |
CC(=CCCC=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
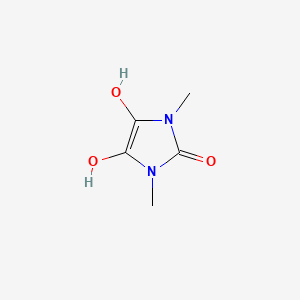
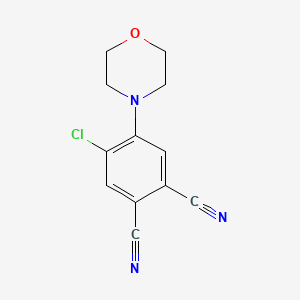
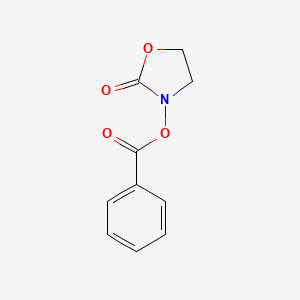
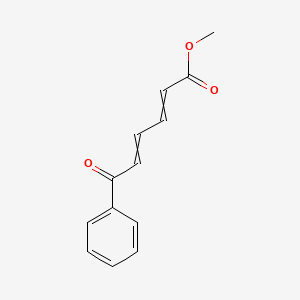
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
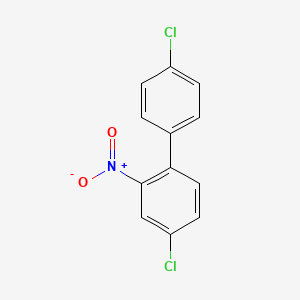

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)

![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
